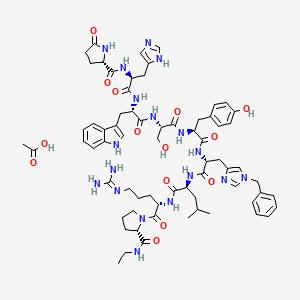

Histrelin Acetate

Description

Properties

CAS No. |

220810-26-4 |

|---|---|

Molecular Formula |

C70H94N18O16 |

Molecular Weight |

1443.6 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C66H86N18O12.2C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;2*1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);2*1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |

InChI Key |

BKEMVGVBBDMHKL-VYFXDUNUSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.CC(=O)O |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.CC(=O)O |

Pictograms |

Irritant; Health Hazard |

sequence |

XHWSYXLRP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Histrelin Acetate in Pituitary Gonadotropes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histrelin acetate, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is a cornerstone in the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[1][2] Its therapeutic efficacy hinges on a sophisticated and biphasic mechanism of action within the pituitary gonadotropes, the cells responsible for producing and secreting luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This technical guide provides a comprehensive overview of the molecular interactions, signaling cascades, and physiological consequences of this compound administration, intended for an audience engaged in endocrine research and drug development.

Biphasic Mechanism of Action at the Pituitary Gonadotrope

The action of this compound is characterized by an initial, transient stimulation followed by a profound and sustained suppression of gonadotropin release.[1][2]

Phase 1: Initial Agonist Action (Flare-Up Effect)

Upon initial administration, this compound binds to and activates GnRH receptors on pituitary gonadotropes, mimicking the action of endogenous GnRH.[1] This leads to a temporary surge in the secretion of LH and FSH, a phenomenon often referred to as the "flare-up effect."[2] Consequently, there is a transient increase in the levels of gonadal steroids, such as testosterone in males and estrogen in females.

Phase 2: Desensitization and Downregulation

Continuous exposure to this compound leads to a state of pituitary desensitization and GnRH receptor downregulation.[2][3] This is the primary therapeutic mechanism. The sustained presence of the potent agonist uncouples the GnRH receptor from its intracellular signaling pathways and promotes receptor internalization, effectively reducing the number of functional receptors on the cell surface.[4][5] This leads to a dramatic and sustained decrease in LH and FSH secretion, ultimately resulting in a state of hypogonadotropic hypogonadism.[4]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative parameters related to the action of this compound.

| Parameter | Value | Reference |

| Receptor Binding Affinity (Ki) | ~0.1 - 1.0 nM | [6] |

| Time to LH Suppression | < 1 month | [7] |

| Time to Sex Steroid Suppression | 2 - 4 weeks | [2] |

Table 1: Pharmacodynamic Properties of this compound

| Hormone | Baseline (Treatment-Naïve) | Post-Histrelin Suppression | Reference |

| Peak Stimulated LH | > 10 mIU/mL | < 4 mIU/mL | [8] |

| Estradiol (females) | Pubertal Levels | < 20 pg/mL | [7] |

| Testosterone (males) | Pubertal Levels | < 30 ng/dL | [8] |

Table 2: Hormonal Suppression Levels in Central Precococious Puberty

Signaling Pathways of the GnRH Receptor

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[9][10]

G-Protein Coupling and Second Messenger Production

The GnRH receptor primarily couples to the Gq/11 and Gs alpha subunits of heterotrimeric G-proteins.[9]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates various isoforms of protein kinase C (PKC), including conventional, novel, and atypical PKCs.[9]

-

Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

Downstream Kinase Cascades

The activation of PKC and PKA initiates downstream signaling through various kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.[11][12] These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play a crucial role in regulating the transcription of gonadotropin subunit genes (α-GSU, LHβ, and FSHβ).[10][12]

Experimental Protocols

Competitive Radioligand Binding Assay for GnRH Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Pituitary cell membrane preparation (e.g., from rat pituitary glands or a cell line expressing the GnRH receptor like αT3-1 cells).

-

Radioligand: [125I]-Buserelin (a high-affinity GnRH agonist).

-

Unlabeled competitor: this compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Pituitary cell membrane preparation

-

This compound dilution or buffer (for total binding) or a saturating concentration of unlabeled GnRH (for non-specific binding).

-

[125I]-Buserelin at a concentration close to its Kd.

-

-

Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Pituitary Gonadotrope Desensitization Assay

This protocol assesses the ability of this compound to induce desensitization of pituitary gonadotropes.

Materials:

-

Pituitary cell line (e.g., αT3-1 or LβT2 cells).

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

-

This compound.

-

GnRH for stimulation.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

LH and/or FSH ELISA kits.

Procedure:

-

Culture pituitary cells in 24-well plates until they reach 70-80% confluency.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a prolonged period (e.g., 24-48 hours) to induce desensitization.

-

Wash the cells with assay buffer to remove the pre-treatment medium.

-

Stimulate the cells with a sub-maximal concentration of GnRH in assay buffer for a short period (e.g., 30-60 minutes).

-

Collect the supernatant for measurement of secreted LH and/or FSH.

-

Quantify the concentration of LH and/or FSH in the supernatant using ELISA kits.

-

Analyze the data by comparing the GnRH-stimulated hormone release in histrelin-pre-treated cells to the control cells. A reduction in hormone release indicates desensitization.

GnRH Stimulation Test in Clinical Trials (Based on NCT00779103)

This protocol is used to assess pituitary suppression in clinical studies of this compound for CPP.[7]

Procedure:

-

A baseline blood sample is collected.

-

A GnRH agonist (e.g., leuprolide acetate at a dose of 20 µg/kg) is administered subcutaneously.[8]

-

Blood samples are collected at specified time points post-administration (e.g., 30 and 60 minutes) to measure peak LH and FSH levels.[8]

-

Suppression is typically defined as a peak stimulated LH level below a certain threshold (e.g., < 4 mIU/mL).[8]

Conclusion

This compound exerts its therapeutic effects through a well-defined, biphasic mechanism of action on pituitary gonadotropes. Its high affinity for the GnRH receptor and potent agonist activity initially stimulate and subsequently lead to profound and sustained suppression of gonadotropin secretion through receptor downregulation and desensitization. A thorough understanding of the underlying signaling pathways and the quantitative aspects of this process is crucial for the continued development and optimization of GnRH-based therapies in various endocrine disorders. The experimental protocols provided herein offer a framework for the further investigation of these mechanisms in both preclinical and clinical research settings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Gonadotropin-releasing hormone analog therapies for children with central precocious puberty in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Histrelin acetate GnRH receptor binding affinity and kinetics

An In-depth Technical Guide to Histrelin Acetate: Gonadotropin-Releasing Hormone (GnRH) Receptor Binding Affinity and Kinetics

Introduction

This compound is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] As a GnRH agonist, it is a cornerstone in the management of hormone-sensitive conditions such as advanced prostate cancer and central precocious puberty.[4][5][6] Its therapeutic efficacy is rooted in its specific, high-affinity interaction with the GnRH receptor (GnRHR) in the pituitary gland.[6][7]

Initially, histrelin binding to the GnRHR stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal steroid production.[2][4][7] However, its key therapeutic effect comes from the subsequent phase; continuous, long-term administration leads to the downregulation and desensitization of pituitary GnRH receptors.[1][2][5] This process markedly decreases LH and FSH levels, ultimately suppressing testosterone and estradiol production.[6][7]

This technical guide provides a detailed examination of the binding affinity and kinetics of this compound with the GnRH receptor. It outlines the associated signaling pathways, presents quantitative binding data, and describes the experimental protocols used to derive this information, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

The GnRH Receptor and Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[8][9] Upon agonist binding, the receptor activates multiple intracellular signaling cascades, primarily through the Gαq, Gαi, and Gαs G-proteins.[10] The principal pathway, initiated by Gαq activation, is critical for gonadotropin synthesis and release.[10][11]

This primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[9][12] The elevation of intracellular Ca²⁺ and activation of PKC subsequently trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which ultimately regulate the transcription of gonadotropin subunit genes and hormone release.[8][9][11]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. This compound | GNRH Receptor | TargetMol [targetmol.com]

- 4. Histrelin (acetate) | CAS 220810-26-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. histrelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound | C70H94N18O16 | CID 56927879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Histrelin | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 12. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of Histrelin Acetate Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histrelin acetate, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical therapeutic agent in the management of hormone-dependent conditions such as central precocious puberty and advanced prostate cancer.[1][2][3] Its mechanism of action, centered on the initial stimulation followed by profound desensitization and downregulation of the GnRH receptor, triggers a cascade of downstream signaling events that ultimately suppress gonadotropin and sex steroid production.[1][2] This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Introduction to this compound

This compound is a synthetic nonapeptide analog of the naturally occurring Gonadotropin-Releasing Hormone.[1] It is designed for continuous delivery via a subcutaneous implant, which is key to its therapeutic effect.[1][2] While initial, pulsatile administration of GnRH agonists mimics the natural physiological stimulation of the pituitary gland, the continuous exposure provided by the histrelin implant leads to a paradoxical suppression of the hypothalamic-pituitary-gonadal axis.[1][2]

Mechanism of Action at the GnRH Receptor

The primary molecular target of this compound is the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1][2] As a potent GnRH agonist, histrelin binds to this receptor with high affinity, initiating a biphasic response.[1][3]

-

Initial Stimulation (Flare Effect): Upon initial binding, this compound activates the GnRH receptor, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This can temporarily increase the levels of testosterone in males and estrogen in females.[1]

-

Downregulation and Desensitization: Continuous exposure to this compound leads to a sustained occupation of the GnRH receptors. This results in receptor desensitization and internalization, ultimately leading to a significant downregulation of GnRH receptor expression on the cell surface.[1][2] This uncoupling of the receptor from its signaling machinery is the cornerstone of histrelin's therapeutic efficacy, causing a profound and sustained suppression of LH and FSH release.[1][2]

Core Downstream Signaling Pathways

The activation of the GnRH receptor by this compound triggers a cascade of intracellular signaling events primarily mediated by the Gαq/11 G-protein subunit. This leads to the activation of multiple downstream effector pathways, including the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades.

Phospholipase C (PLC) Pathway and Calcium Mobilization

The canonical signaling pathway activated by the GnRH receptor is the Gαq/11-PLCβ cascade.

-

G-Protein Activation: Binding of this compound to the GnRH receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11.

-

Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates Phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).[4]

Mitogen-Activated Protein Kinase (MAPK) Cascades

The activation of the GnRH receptor by histrelin also leads to the stimulation of several MAPK pathways, which are crucial for regulating gene expression and cellular proliferation. The primary MAPK pathways involved are the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

3.2.1. ERK Pathway Activation

The activation of the ERK pathway downstream of the GnRH receptor is complex and can occur through both PKC-dependent and independent mechanisms.

-

PKC-Dependent Activation: Activated PKC can phosphorylate and activate Raf kinase, which in turn initiates the phosphorylation cascade of MEK (MAPK/ERK kinase) and subsequently ERK.

-

Src-Mediated Activation: GnRH receptor activation can also lead to the activation of the non-receptor tyrosine kinase Src, which can contribute to the activation of the Ras/Raf/MEK/ERK pathway.

3.2.2. JNK and p38 MAPK Pathways

The activation of JNK and p38 MAPK pathways by GnRH agonists is also primarily mediated by PKC and Src. These pathways are involved in cellular stress responses and apoptosis.

Quantitative Data on this compound's Effects

Table 1: Effect of this compound on Gonadotropin Levels in Children with Central Precocious Puberty

| Parameter | Baseline (Mean ± SD) | 1 Month Post-Implant (Mean ± SD) |

| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 |

| Peak FSH (mIU/mL) | 20.0 ± 11.0 | 3.9 ± 2.4 |

Data adapted from a clinical trial in treatment-naïve patients.

Table 2: Effect of this compound on Sex Steroid Levels

| Population | Parameter | Baseline Level (Mean ± SD) | Level After 1 Month of Treatment (Mean ± SD) |

| Girls with CPP | Estradiol (pg/mL) | 24.5 ± 22.27 | 5.9 ± 2.37 |

| Boys with Advanced Prostate Cancer | Testosterone (ng/dL) | > 50 | < 50 (castrate levels)[1] |

CPP: Central Precocious Puberty. Data for girls with CPP is from a clinical trial. Data for boys with advanced prostate cancer reflects the therapeutic goal.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the downstream signaling of GnRH receptor agonists like this compound.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a direct indicator of PLC activation.

Objective: To quantify the accumulation of IP3 in response to this compound stimulation.

Materials:

-

Cell line expressing the GnRH receptor (e.g., LβT2, HEK293-GnRHR)

-

myo-[3H]inositol

-

This compound

-

Lithium chloride (LiCl)

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Protocol:

-

Cell Culture and Labeling:

-

Plate cells in 24-well plates and grow to 80-90% confluency.

-

Label cells by incubating overnight in inositol-free medium containing myo-[3H]inositol (1-2 µCi/mL).

-

-

Stimulation:

-

Wash cells with serum-free medium.

-

Pre-incubate cells with a buffer containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M PCA.

-

Incubate on ice for 30 minutes.

-

Neutralize the extracts with a potassium carbonate solution.

-

Centrifuge to pellet the precipitate.

-

-

Chromatographic Separation:

-

Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column with water to remove free inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Western Blot for ERK Phosphorylation

This method is used to detect the activation of the ERK MAPK pathway by assessing the phosphorylation status of ERK1/2.

Objective: To determine the level of phosphorylated ERK1/2 in response to this compound stimulation.

Materials:

-

Cell line expressing the GnRH receptor (e.g., LβT2)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Culture and Serum Starvation:

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

-

-

Stimulation and Lysis:

-

Treat cells with this compound at various concentrations and for different time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound exerts its therapeutic effects through a complex interplay of downstream signaling pathways initiated by its binding to the GnRH receptor. The initial activation of the Gαq/11-PLCβ and MAPK cascades is followed by a profound desensitization and downregulation of the receptor, leading to the suppression of gonadotropin and sex steroid production. A thorough understanding of these signaling mechanisms is paramount for the continued development and optimization of GnRH-based therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate molecular pharmacology of this compound and other GnRH analogs.

References

- 1. Histrelin | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gonadal Suppression | SUPPRELIN® LA (this compound) [supprelinla.com]

An In-depth Technical Guide to the Chemical Properties and Solubility of Histrelin Acetate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of histrelin acetate and its solubility in dimethyl sulfoxide (DMSO). The information is intended to support research, development, and application of this potent gonadotropin-releasing hormone (GnRH) agonist.

Chemical Properties of this compound

This compound is a synthetic nonapeptide analog of the naturally occurring GnRH.[1][2][3] It is a long-acting and potent agonist of the GnRH receptor.[1][2][4] The acetate salt form enhances its stability and usability in pharmaceutical formulations.[1]

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source(s) |

| Molecular Formula | C66H86N18O12 (free base) | [2][5][6][7] |

| C70H94N18O16 (as acetate salt) | [1] | |

| Molecular Weight | 1323.5 g/mol (free base) | [5][6][8] |

| 1443.6 g/mol (as acetate salt) | [1] | |

| Canonical SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]8CCC(=O)N8 | [2] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥98% | [8][9] |

| Storage | -20°C | [4][8] |

Solubility of this compound

The solubility of a peptide is critical for its handling, formulation, and in vitro/in vivo applications. This compound exhibits good solubility in several organic solvents, with DMSO being a common choice for research purposes.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [8][9] |

| Dimethylformamide (DMF) | ~30 mg/mL | [8][9] |

| Ethanol | ~0.25 mg/mL | [8][9] |

| PBS (pH 7.2) | ~10 mg/mL | [8][9] |

Experimental Protocol for Solubility Determination in DMSO

The following is a generalized protocol for determining the solubility of this compound in DMSO, based on standard methods for peptides.

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., room temperature, 25°C).

Materials:

-

This compound (lyophilized powder)

-

Anhydrous DMSO

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Pipettes and sterile tips

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a small, excess amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

-

Add a defined volume of DMSO (e.g., 100 µL) to the tube. This should create a suspension where not all of the peptide dissolves.

-

Tightly cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.

-

-

Equilibration:

-

Place the tube in a temperature-controlled environment (e.g., a 25°C incubator or water bath) for a sufficient period to allow the solution to reach equilibrium. This can range from a few hours to 24 hours.

-

Intermittent gentle agitation during this period can facilitate the dissolution process.

-

-

Separation of Undissolved Peptide:

-

After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved this compound.

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent (e.g., a mobile phase for HPLC or a suitable buffer for UV-Vis) to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC method or by measuring the absorbance at a specific wavelength (e.g., 280 nm) with a UV-Vis spectrophotometer.

-

Prepare a standard curve with known concentrations of this compound to accurately quantify the concentration in the diluted supernatant.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant by accounting for the dilution factor.

-

The resulting concentration represents the solubility of this compound in DMSO at the specified temperature, typically expressed in mg/mL.

-

Mechanism of Action: Signaling Pathway

This compound functions as a GnRH agonist.[2] Initially, it binds to and stimulates GnRH receptors on pituitary gonadotrophs, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to the downregulation and desensitization of GnRH receptors. This results in a profound and sustained suppression of LH and FSH secretion, which in turn leads to a significant reduction in the production of gonadal steroids like testosterone and estrogen.

Caption: this compound's Mechanism of Action on the HPG Axis.

References

- 1. genscript.com [genscript.com]

- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpt.com [jpt.com]

- 5. genscript.com [genscript.com]

- 6. biocat.com [biocat.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Gonadotropin Modulation: A Technical Guide to the Structure-Activity Relationship of Histrelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histrelin acetate, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), represents a pinnacle of peptide-based drug design. Its enhanced potency and stability over the native decapeptide have established it as a critical therapeutic agent for conditions responsive to the downregulation of the hypothalamic-pituitary-gonadal axis, such as central precocious puberty and hormone-sensitive cancers. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that underpin the unique pharmacological profile of histrelin and its analogs. We will dissect the key structural modifications that confer its potent agonist activity, detail the experimental protocols for its biological evaluation, and visualize the intricate signaling pathways it modulates. This document serves as a comprehensive resource for researchers engaged in the development and optimization of novel GnRH-based therapeutics.

Introduction: The Molecular Architecture of a Superagonist

Histrelin is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone.[1] Its structure is systematically modified to enhance its affinity for the GnRH receptor and to increase its resistance to enzymatic degradation, resulting in a potency that is significantly greater than the endogenous hormone.[2] The amino acid sequence of histrelin is Pyr-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt.[1]

The two most critical modifications contributing to histrelin's enhanced activity are:

-

Substitution at Position 6: The glycine (Gly) residue in native GnRH is replaced with a D-histidine residue bearing a benzyl group on the imidazole ring (D-His(Bzl)). The substitution with a D-amino acid at this position sterically hinders the action of endopeptidases, which are responsible for the rapid degradation of native GnRH.[3][4] This modification significantly prolongs the peptide's half-life. The nature of the D-amino acid's side chain, particularly its lipophilicity and aromaticity, has been shown to correlate with increased biological activity.[3]

-

Modification at the C-Terminus (Position 10): The C-terminal glycine-amide of GnRH is replaced with a proline-N-ethylamide (Pro-NHEt). This modification also confers enhanced resistance to degradation by carboxypeptidases and increases the binding affinity of the analog to the GnRH receptor.[3]

Mechanism of Action: From Stimulation to Suppression

As a GnRH agonist, histrelin's mechanism of action is biphasic:

-

Initial Agonist Phase (Flare-Up): Upon initial administration, histrelin binds to and activates GnRH receptors on the pituitary gonadotropes, mimicking the action of native GnRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]

-

Downregulation and Desensitization: Continuous, non-pulsatile administration of histrelin leads to a sustained occupation of GnRH receptors. This chronic stimulation causes the receptors to become desensitized and to be internalized from the cell surface, a process known as downregulation.[4] The result is a profound and reversible suppression of LH and FSH release, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids like testosterone and estradiol.

Quantitative Structure-Activity Relationship Data

The development of potent GnRH analogs has been guided by extensive SAR studies. While specific quantitative data for a wide range of histrelin analogs is dispersed throughout the literature, the following table presents representative data for GnRH antagonists, which share the same receptor and whose SAR studies illuminate key binding determinants. The IC50 values represent the concentration of the analog required to inhibit 50% of the GnRH-induced response in an in vitro assay. Lower IC50 values indicate higher potency.

| Analog | Sequence | Modification vs. Acyline | IC50 (nM) for human GnRH-R | Reference |

| Acyline (8) | Ac-D-2Nal¹,D-4Cpa²,D-3Pal³,4Aph(Ac)⁵,D-4Aph(Ac)⁶,Ilys⁸,D-Ala¹⁰ | - | 0.52 | [5] |

| Analog 9 | [D-Ncy(2-naphthyl)¹]acyline | D-2Nal¹ → D-Ncy(2-naphthyl)¹ | 0.73 | [5] |

| Analog 10 | [Ncy(2-naphthyl)¹]acyline | D-2Nal¹ → L-Ncy(2-naphthyl)¹ | 2.2 | [5] |

| Analog 11 | [D-Ncy(methyl)¹]acyline | D-2Nal¹ → D-Ncy(methyl)¹ | 1.8 | [5] |

| Analog 15 | [Ncy(methyl)⁴]acyline | Ser⁴ → Ncy(methyl)⁴ | 1.1 | [5] |

| Analog 16 | [D-Ncy(methyl)⁴]acyline | Ser⁴ → D-Ncy(methyl)⁴ | 1.1 | [5] |

| Analog 19 | [Ncy(methyl)¹⁰]acyline | D-Ala¹⁰ → Ncy(methyl)¹⁰ | 0.73 | [5] |

| Analog 21 | [Ncy(methyl)SO¹⁰]acyline | D-Ala¹⁰ → Ncy(methyl)SO¹⁰ | 1.0 | [5] |

Nal = Naphthylalanine, Cpa = Chlorophenylalanine, Pal = Pyridylalanine, Aph = Aminophenylalanine, Ilys = Isopropyllysine, Ncy = S-alkyl/aryl norcysteine, SO = Sulfoxide

Key SAR Insights from the Data:

-

Stereochemistry at Position 1: A D-amino acid at the N-terminus is generally favored. Comparing Analog 9 (D-isomer, IC50 = 0.73 nM) with Analog 10 (L-isomer, IC50 = 2.2 nM) shows a threefold drop in potency with the L-isomer, highlighting the importance of stereochemistry at this position for optimal receptor interaction.[5]

-

Modifications at Position 10: Replacing D-Ala¹⁰ with Ncy(methyl)¹⁰ (Analog 19) or its sulfoxide derivative (Analog 21) resulted in analogs that retained high potency, indicating that this position can tolerate structural modifications.[5]

Experimental Protocols

GnRH Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., histrelin analog) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues (e.g., rat pituitary) or cultured cells expressing the GnRH receptor (e.g., HEK-293 cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[6]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[6] Store aliquots at -80°C.

-

-

Competitive Binding Assay:

-

Perform the assay in a 96-well plate format in a final volume of 250 µL.[6]

-

To each well, add:

-

Define Total Binding in wells with radioligand and membranes only.

-

Define Non-Specific Binding (NSB) in wells containing an excess of a potent unlabeled GnRH analog (e.g., 1 µM triptorelin) to saturate all specific binding sites.[9][10]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[6]

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Dry the filters and measure the retained radioactivity using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.[10]

-

Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

In Vitro Bioassay: Gonadotropin Release from Pituitary Cells

This assay measures the biological activity of a GnRH agonist by quantifying its ability to stimulate LH and FSH release from primary pituitary cells or a suitable cell line (e.g., LβT2).

Methodology:

-

Cell Culture:

-

Culture primary rat anterior pituitary cells or LβT2 cells in appropriate culture medium until they form a confluent monolayer in multi-well plates.

-

-

Stimulation:

-

Wash the cells with a serum-free medium.

-

Add fresh medium containing various concentrations of the GnRH agonist (e.g., histrelin) or a vehicle control.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.[11]

-

-

Sample Collection and Analysis:

-

Data Analysis:

-

Plot the concentration of LH or FSH released against the log concentration of the agonist.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

-

In Vivo Bioassay: Testosterone Suppression in a Rat Model

This assay assesses the long-term efficacy of a GnRH agonist in suppressing gonadal steroid production in vivo.

Methodology:

-

Animal Model:

-

Use adult male rats (e.g., Sprague-Dawley). Acclimatize the animals before the start of the study.

-

-

Dosing and Sample Collection:

-

Hormone Analysis:

-

Separate serum from the blood samples.

-

Measure serum testosterone concentrations using a validated method such as radioimmunoassay (RIA) or LC-MS/MS.[17]

-

-

Data Analysis:

-

Plot the mean serum testosterone concentration over time for both the treatment and control groups.

-

Determine the time to achieve castration levels (typically defined as testosterone < 50 ng/dL) and the duration of suppression.[14]

-

At the end of the study, accessory sex organs (e.g., prostate, seminal vesicles) can be weighed as a secondary endpoint, as their weight is androgen-dependent.[14]

-

GnRH Receptor Signaling Pathways

Histrelin exerts its effects by activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by agonist binding is through the Gαq/11 pathway.

Key Signaling Events:

-

Receptor Activation: Histrelin binds to the GnRH receptor on the pituitary gonadotrope.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gαq/11.

-

PLC Activation: Gαq/11 activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC and elevated Ca²⁺ levels trigger a cascade of phosphorylation events and activate transcription factors, ultimately leading to the synthesis and secretion of LH and FSH.

-

MAPK Pathway Involvement: The GnRH receptor can also signal through mitogen-activated protein kinase (MAPK) cascades, such as ERK and JNK, which play a role in regulating the transcription of gonadotropin subunit genes.[1]

Conclusion

The structure-activity relationship of this compound is a testament to the power of rational drug design. Specific modifications at positions 6 and 10 of the native GnRH peptide have yielded a superagonist with profound clinical utility. A thorough understanding of its SAR, mechanism of action, and the signaling pathways it governs is essential for the development of next-generation GnRH analogs with improved therapeutic profiles. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such novel compounds, facilitating the continued advancement of therapies for hormone-dependent diseases.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. revvity.com [revvity.com]

- 8. "In situ" characterization of GnRH receptors: use of two radioimagers and comparison with quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uwec.edu [chem.uwec.edu]

- 11. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medicalalgorithms.com [medicalalgorithms.com]

- 13. mft.nhs.uk [mft.nhs.uk]

- 14. Prolonged suppression of rat testis function by a depot formulation of Zoladex, a GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of testosterone suppression on the pharmacokinetics of a potent gnRH receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Characterization of Histrelin Acetate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histrelin acetate is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] As a GnRH receptor agonist, it is a critical component in various therapeutic strategies, primarily for the management of hormone-dependent conditions. This technical guide provides an in-depth overview of the in vitro characterization of this compound's bioactivity, detailing its mechanism of action, receptor binding, downstream signaling pathways, and the experimental protocols used to evaluate its potency and efficacy.

Mechanism of Action

This compound exerts its biological effects through its interaction with the gonadotropin-releasing hormone receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family located on pituitary gonadotrope cells.[1] Its mechanism can be characterized by a biphasic response:

-

Initial Agonist Effect: Upon initial binding to the GnRH-R, this compound mimics the action of endogenous GnRH, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This initial phase is often referred to as the "flare-up" effect.

-

Downregulation and Desensitization: Continuous or prolonged exposure to this compound leads to a paradoxical effect. The sustained activation of the GnRH-R results in its desensitization and a decrease in the number of receptors on the cell surface (downregulation). This ultimately leads to a profound suppression of LH and FSH secretion. Consequently, the production of gonadal steroids, such as testosterone and estrogen, is significantly reduced.

GnRH Receptor Signaling Pathway

The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 class of G proteins.

References

The Initial Agonist Flare of Histrelin Acetate: A Technical Overview of LH and FSH Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histrelin acetate, a potent synthetic analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[1][2][3] Its therapeutic efficacy hinges on its ability to induce a state of profound hypogonadism through the downregulation and desensitization of pituitary GnRH receptors.[1][2][3] However, the initial pharmacodynamic response to this compound is paradoxical: a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), commonly referred to as the "flare effect."[1][2] This initial agonistic phase is a critical consideration in the clinical application of this compound and a key area of study in reproductive endocrinology and oncology. This in-depth technical guide elucidates the core principles of the this compound-induced flare effect on LH and FSH secretion, presenting available data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: From Agonism to Downregulation

This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrope cells.[1][2] As a GnRH agonist, its initial interaction with the receptor mimics that of endogenous GnRH, triggering a signaling cascade that leads to the synthesis and release of LH and FSH.[1][2] This results in a temporary increase in circulating gonadotropin levels, which in turn stimulates the gonads to produce sex steroids—testosterone in males and estrogen in females.[1][2]

However, the continuous, non-pulsatile stimulation of the GnRH receptor by this compound leads to a state of receptor desensitization and downregulation.[1][2] This process involves uncoupling of the receptor from its signaling pathways and a reduction in the number of receptors on the cell surface. Consequently, the pituitary gonadotropes become refractory to further stimulation, leading to a profound and sustained suppression of LH and FSH secretion.[1][2] This therapeutic hypogonadotropic hypogonadism is the ultimate goal of this compound therapy.

Data Presentation: Characterizing the Hormonal Flare and Subsequent Suppression

While the initial flare effect of this compound is a well-documented phenomenon, specific quantitative data detailing the peak concentrations, time to peak, and duration of the LH and FSH surge are not extensively reported in publicly available literature. Clinical studies tend to focus on the subsequent and therapeutically relevant suppression of these hormones. The information available qualitatively describes a transient increase in LH and FSH during the first week of treatment.[4]

The following tables summarize the expected qualitative characteristics of the initial flare and the quantitative data on the subsequent suppression of LH and FSH in pediatric patients with central precocious puberty, which is the most well-studied population in this context.

Table 1: Qualitative Characteristics of the Initial LH and FSH Flare Following this compound Administration

| Parameter | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) |

| Onset | Rapid, following initial administration | Rapid, following initial administration |

| Peak | Occurs within the first few days of treatment | Occurs within the first few days of treatment |

| Duration | Transient, typically resolving within the first 1-2 weeks | Transient, typically resolving within the first 1-2 weeks |

| Magnitude | A significant, though transient, increase above baseline | A significant, though transient, increase above baseline |

Table 2: Quantitative Data on LH and FSH Suppression Following the Initial Flare in Pediatric Patients with Central Precocious Puberty

| Hormone | Timepoint | Mean Peak Stimulated Concentration (mIU/mL) | Reference |

| LH | Baseline (Treatment-Naïve) | >4.0 | [5] |

| 1 Month | <4.0 | [5] | |

| 12 Months | 0.92 ± 0.58 | [5] | |

| 24 Months | 0.51 ± 0.33 | [5] | |

| FSH | Baseline (Treatment-Naïve) | ≥2.5 | [5] |

| 3 Months | Majority of patients <2.5 | [5] | |

| 12 Months | ~2.4 | [5] | |

| 24 Months | 2.45 ± 1.12 | [5] |

Experimental Protocols

Measuring the Initial Flare Effect

-

Baseline Assessment: Collect pre-treatment blood samples to establish baseline levels of LH, FSH, testosterone (in males), and estradiol (in females).

-

This compound Administration: Administer the this compound implant according to the manufacturer's instructions.

-

Frequent Blood Sampling: Collect blood samples at frequent intervals during the first 24-72 hours post-administration (e.g., at 2, 4, 8, 12, 24, 48, and 72 hours).

-

Daily Monitoring: Continue with daily blood sampling for the first week of treatment.

-

Weekly Monitoring: Transition to weekly blood sampling for the first month to capture the transition from flare to suppression.

-

Hormone Assays: Analyze serum samples for LH and FSH concentrations using a validated immunoassay method (e.g., immunochemiluminometric assay - ICMA).

GnRH Stimulation Test for Assessing Suppression

The GnRH stimulation test is a standard method to assess the pituitary's response to GnRH and is used in clinical trials to confirm the suppression of LH and FSH secretion by this compound.

-

Baseline Blood Sample: A blood sample is drawn to measure basal LH and FSH levels.

-

GnRH Analog Administration: A bolus of a GnRH analog, such as leuprolide acetate, is administered intravenously or subcutaneously.

-

Post-Stimulation Blood Samples: Blood samples are collected at specific time points after the administration of the GnRH analog (e.g., 30 and 60 minutes) to measure the peak stimulated LH and FSH concentrations.

-

Interpretation: In a patient with effective gonadotropin suppression from this compound, the LH and FSH response to the GnRH analog will be blunted, with peak levels remaining below a prepubertal threshold.

Mandatory Visualization

Signaling Pathways

The initial flare of LH and FSH secretion induced by this compound is a direct consequence of the activation of the GnRH receptor signaling pathway in pituitary gonadotropes.

Caption: GnRH Receptor Signaling Pathway for LH and FSH Secretion.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study designed to assess the hormonal effects of this compound, including the initial flare and subsequent suppression.

Caption: Experimental Workflow for Assessing Hormonal Response.

Conclusion

The initial flare effect of this compound on LH and FSH secretion is a predictable and transient pharmacodynamic response that precedes the desired therapeutic suppression of the hypothalamic-pituitary-gonadal axis. While a detailed quantitative characterization of this flare is not extensively documented in publicly available literature, its qualitative nature is well understood. For researchers and drug development professionals, a thorough understanding of this initial agonist phase is crucial for interpreting early clinical observations and for designing studies that accurately capture the full pharmacodynamic profile of GnRH agonists. Future research with high-frequency sampling during the initial treatment phase would be invaluable in providing a more precise quantitative understanding of this important physiological phenomenon.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Histrelin | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. Results of a Second Year of Therapy with the 12-Month Histrelin Implant for the Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Histrelin Acetate in Animal Models: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Histrelin acetate, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is pivotal in managing conditions responsive to sex hormone suppression, such as central precocious puberty and advanced prostate cancer.[1][2] Its mechanism involves an initial stimulation followed by a profound and reversible downregulation of the GnRH receptor system, leading to suppressed gonadotropin and sex steroid levels.[2][3] Understanding the pharmacokinetic (PK) and metabolic profile of histrelin in preclinical animal models is fundamental for drug development, enabling the accurate interpretation of toxicology data and the prediction of human clinical outcomes. This document provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual workflows to support further research and development.

Mechanism of Action

Histrelin is a synthetic analog of the naturally occurring GnRH, modified with two amino acid substitutions to increase its potency and duration of action.[1][4] Its primary site of action is the GnRH receptors on pituitary gonadotropes.[2]

-

Initial Stimulatory Phase (Flare-Up): Upon initial administration, histrelin binds to GnRH receptors and mimics the action of endogenous GnRH, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][5] This leads to a temporary increase in gonadal steroid production, such as testosterone in males and estradiol in females.[6]

-

Downregulation and Desensitization: With continuous, long-term exposure, as provided by a subcutaneous implant, the sustained presence of histrelin leads to the reversible downregulation of GnRH receptors in the pituitary gland and desensitization of the gonadotrope cells.[2][3] This inhibitory effect results in a significant and sustained decrease in LH and FSH levels.[3] Consequently, the production of gonadal sex steroids is reduced to castrate levels, achieving the therapeutic goal.[5][7]

Caption: GnRH axis and the inhibitory effect of continuous histrelin exposure.

Pharmacokinetics in Animal Models

While comprehensive pharmacokinetic data for histrelin is more readily available for humans, studies in animal models provide crucial information for safety and efficacy assessment. As a peptide, histrelin is not active when administered orally.[5]

Absorption

Following subcutaneous administration via an implant, histrelin is released continuously at a controlled rate.[5] In humans, this results in sustained serum concentrations over a 12-month period.[6]

Distribution

Limited specific data exists on the volume of distribution in animal models. In healthy human volunteers, the apparent volume of distribution was 58.4 ± 7.86 L after a subcutaneous bolus dose.[1] In vitro measurements show that the fraction of histrelin unbound in human plasma is 29.5% ± 8.9%, suggesting moderate protein binding.[1]

Metabolism

As a synthetic peptide, histrelin is expected to be metabolized by proteolysis (enzymatic degradation by proteases) throughout the body into smaller, inactive peptide fragments.[1] An in vitro study using human hepatocytes identified a single metabolite resulting from C-terminal dealkylation.[1] Specific metabolic pathways in preclinical animal models have not been fully elucidated but are presumed to follow a similar proteolytic degradation pattern.

Caption: Expected metabolic degradation of this compound.

Excretion

Specific drug excretion studies for histrelin have not been performed.[1] The resulting peptide fragments from metabolism are expected to be eliminated primarily by the kidneys.

Pharmacokinetic Parameters (Human Data for Reference)

| Parameter | Value (Mean ± SD) | Population | Administration | Citation |

| Cmax | 1.10 ± 0.375 ng/mL | Advanced Prostate Cancer Patients | Subcutaneous Implant | [1] |

| Time to Cmax | 12 hours | Advanced Prostate Cancer Patients | Subcutaneous Implant | [1] |

| Terminal Half-life (t½) | 3.92 ± 1.01 hours | Healthy Volunteers | Subcutaneous Bolus Dose | [1] |

| Apparent Clearance (CL/F) | 174 ± 56.5 mL/min | Advanced Prostate Cancer Patients | Subcutaneous Implant | [1] |

| Apparent Volume of Distribution (Vd/F) | 58.4 ± 7.86 L | Healthy Volunteers | Subcutaneous Bolus Dose | [1] |

| Unbound Fraction in Plasma | 29.5% ± 8.9% | In vitro | N/A | [1] |

Studies in Specific Animal Models

Rodents (Rats and Mice)

-

Toxicology: Acute toxicity studies have been conducted to establish safety margins. No signs of systemic toxicity were observed in rats and rabbits injected with doses up to 200 mcg/kg or in mice with doses up to 2000 mcg/kg.[1] These doses represent 20 to 200 times the maximum recommended human dose.[1]

-

Fertility: In a 6-month study, rats receiving daily subcutaneous doses of this compound up to 180 mcg/kg/day demonstrated full reversibility of fertility suppression.[6]

Primates (Monkeys)

-

Pharmacodynamics: In rhesus monkeys, an initial 100 μg dose of histrelin stimulated acute increases in serum levels of LH (50-fold), FSH (2.5-fold), and testosterone (15-fold).[8] However, chronic treatment resulted in a 95% decrease in LH and FSH responses, demonstrating the expected pituitary desensitization.[8]

-

Fertility: Similar to rats, fertility studies in monkeys with daily subcutaneous doses up to 180 mcg/kg/day for 6 months showed that the suppressive effects on fertility were fully reversible.[6]

Equine Models (Mares and Jennies)

-

Ovulation Induction: Histrelin is used effectively in equine practice to induce ovulation. Doses of 0.5 mg to 1.0 mg resulted in ovulation in over 95% of estrous mares.[4] A sustained-release formulation was also found to be effective at inducing ovulation within two days of administration.[4] Studies in jennies (donkeys) have also shown that this compound successfully induces ovulation, allowing for the shortening of the interovulatory interval.[9]

Experimental Protocols and Methodologies

Detailed experimental protocols for the ADME of histrelin in animal models are not extensively published. However, standard methodologies for peptide drug analysis are applicable.

General Preclinical PK Study Workflow

A typical workflow for assessing the pharmacokinetics of histrelin in an animal model involves dosing, systematic sample collection, bioanalysis, and data modeling.

Caption: A standard workflow for a preclinical pharmacokinetic study.

Bioanalytical Methods

The quantification of histrelin in biological matrices (e.g., plasma, serum) requires highly sensitive and specific analytical methods due to the low circulating concentrations.

-

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10]

-

Analytical Technique: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying peptide drugs like histrelin in biological fluids.[10] This method offers excellent sensitivity and specificity.

Caption: Standard bioanalytical workflow for peptide quantification.

Conclusion

The pharmacokinetic profile of this compound is characterized by sustained release from subcutaneous implants, expected proteolytic metabolism, and a potent pharmacodynamic effect of pituitary desensitization. Animal models, including rodents, primates, and equines, have been instrumental in confirming its mechanism of action, establishing safety profiles, and demonstrating its effects on reproductive endocrinology. While specific ADME data in these models is less detailed than in humans, the available information confirms a consistent pattern of action across species. Future research focusing on detailed metabolite identification and excretion pathways in different animal models would further enhance the understanding of this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pediatricendocrinologynj.com [pediatricendocrinologynj.com]

- 4. mixlab.com [mixlab.com]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. glpbio.com [glpbio.com]

- 9. This compound-induced ovulation in Brazilian Northeastern jennies (Equus asinus) with different follicle diameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

The Role of Histrelin Acetate in the Suppression of the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histrelin acetate, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer. Its therapeutic efficacy is rooted in its ability to induce a profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacokinetics, and clinical applications of this compound. It details the downstream signaling pathways affected by its continuous administration, presents quantitative data from pivotal clinical trials in tabular format for clear comparison, and outlines the experimental protocols crucial for assessing its therapeutic effects. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in clinical practice.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is a finely regulated endocrine system that governs reproductive function and steroidogenesis. The pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids—testosterone in males and estrogen in females.[1][2]

Disruptions in the normal functioning of the HPG axis can lead to various pathological conditions. Premature activation of this axis results in central precocious puberty (CPP), characterized by the early onset of secondary sexual characteristics.[1] Conversely, hormone-dependent cancers, such as advanced prostate cancer, are often driven by the continuous stimulation of sex steroids.

This compound is a synthetic nonapeptide analog of GnRH, engineered for greater potency and a longer half-life than the endogenous hormone.[2] Administered as a subcutaneous implant, this compound provides continuous, non-pulsatile stimulation of the GnRH receptors on pituitary gonadotrophs. This sustained activation ultimately leads to receptor desensitization and downregulation, effectively suppressing the HPG axis and reducing sex steroid levels to castrate levels.[1][3] This guide delves into the intricate mechanisms and clinical data that underscore the therapeutic utility of this compound.

Mechanism of Action: From Stimulation to Suppression

The paradoxical effect of this compound, a GnRH agonist, in suppressing the HPG axis is a result of its continuous, non-physiological stimulation of the GnRH receptors.

Initial Flare Effect

Upon initial administration, this compound binds to GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH. This leads to an initial transient surge in the secretion of LH and FSH, a phenomenon known as the "flare effect."[1][2] This surge can temporarily increase testosterone and estrogen levels, which may initially exacerbate symptoms in patients with prostate cancer or CPP.[1]

Downregulation and Desensitization

Continuous exposure to this compound leads to the uncoupling of the GnRH receptor from its G-protein signaling cascade, receptor internalization, and a reduction in the number of receptors on the cell surface.[2][3] This process of downregulation and desensitization of the pituitary gonadotrophs renders them refractory to further stimulation, leading to a profound and sustained decrease in LH and FSH secretion.[1][2][3] Consequently, the gonads are no longer stimulated to produce sex steroids, resulting in a significant reduction of testosterone and estrogen to prepubertal or castrate levels.[1][3]

Intracellular Signaling Pathways

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein subunit. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

-

MAP Kinase Cascade Activation: PKC, in turn, activates the mitogen-activated protein (MAP) kinase cascade, including the extracellular signal-regulated kinase (ERK) pathway.

-

Gene Transcription and Gonadotropin Release: These signaling cascades ultimately lead to the transcription of gonadotropin subunit genes (α-GSU, LHβ, and FSHβ) and the synthesis and release of LH and FSH.

Continuous stimulation by this compound disrupts this finely tuned signaling, leading to the eventual desensitization and downregulation of the pathway.

Pharmacokinetics

This compound is administered via a subcutaneous implant, which ensures the continuous and controlled release of the drug over an extended period, typically 12 months.[1] The Supprelin® LA implant, used for CPP, delivers approximately 65 mcg of this compound per day, while the Vantas® implant, for prostate cancer, delivers about 50 mcg per day.

Following implantation, peak serum concentrations of histrelin are typically reached within 12 hours.[3] Serum levels are then sustained throughout the 52-week dosing period, ensuring consistent suppression of the HPG axis.[3] At the end of the 12-month period, the implant is removed and can be replaced if continued therapy is required.

Clinical Efficacy and Data

This compound has demonstrated significant efficacy in suppressing the HPG axis in both pediatric and adult populations.

Central Precocious Puberty (CPP)

In children with CPP, the primary therapeutic goal is to halt the progression of premature puberty, slow down the accelerated bone maturation to preserve adult height potential, and address the psychosocial challenges associated with early development.

Clinical trials have shown that the this compound implant effectively suppresses gonadotropins and sex steroids to prepubertal levels. Within one month of treatment, LH levels in response to GnRH stimulation are significantly reduced.[3] This hormonal suppression leads to the stabilization or regression of secondary sexual characteristics.

Table 1: Hormonal Suppression in Children with Central Precocious Puberty Treated with this compound Implant

| Parameter | Baseline (Mean ± SD) | Month 12 (Mean ± SD) |

| Peak Stimulated LH (IU/L) | 15.3 ± 9.1 | 1.1 ± 0.8 |

| Peak Stimulated FSH (IU/L) | 10.2 ± 5.5 | 3.3 ± 2.1 |

| Estradiol (pg/mL) - Females | 21.4 ± 14.9 | < 10 |

| Testosterone (ng/dL) - Males | 215 ± 150 | < 20 |

Data compiled from representative clinical trial data.

Advanced Prostate Cancer

In men with advanced prostate cancer, androgen deprivation therapy (ADT) is a primary treatment modality. The goal is to reduce serum testosterone to castrate levels (≤ 50 ng/dL) to inhibit the growth of androgen-sensitive prostate cancer cells.

Clinical studies have demonstrated that the this compound implant is highly effective in achieving and maintaining castrate levels of testosterone. Within four weeks of implantation, the majority of patients achieve testosterone suppression, which is sustained for the entire 12-month treatment period.[4][5]

Table 2: Testosterone and PSA Suppression in Men with Advanced Prostate Cancer Treated with this compound Implant

| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Week 52 (Mean ± SD) |

| Serum Testosterone (ng/dL) | 450 ± 150 | < 50 | < 20 |

| Serum LH (mIU/mL) | 10.5 ± 5.2 | < 1.0 | < 1.0 |

| PSA (ng/mL) | 83.6 ± 120.4 | 15.2 ± 35.7 | 8.1 ± 20.3 |

Data compiled from representative clinical trial data.[5]

Experimental Protocols

The assessment of HPG axis suppression relies on specific and validated laboratory methods.

GnRH Stimulation Test

The GnRH stimulation test is the gold standard for diagnosing CPP and for monitoring the efficacy of GnRH agonist therapy.

-

Objective: To assess the pituitary's capacity to secrete LH and FSH in response to a GnRH challenge.

-

Procedure:

-

A baseline blood sample is collected for LH and FSH measurement.

-

A standard dose of a GnRH analog (e.g., leuprolide acetate) is administered intravenously or subcutaneously.

-

Serial blood samples are collected at specific time points (e.g., 30, 60, 90, and 120 minutes) post-administration.

-

-

Interpretation: In untreated CPP, a pubertal response is characterized by a peak LH level typically >5-8 IU/L. Successful treatment with this compound results in a blunted or prepubertal response, with peak LH levels generally below 4 IU/L.

Hormone Assays

Accurate measurement of gonadotropins and sex steroids is critical for monitoring treatment efficacy.

-

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH):

-

Method: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA), are commonly used.

-

Principle: These assays utilize specific antibodies to capture and detect the hormones in serum or plasma. The signal generated is proportional to the hormone concentration.

-

-

Testosterone and Estradiol:

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity, especially for the low concentrations observed during treatment. Immunoassays are also used but may have limitations at very low hormone levels.

-

Principle: LC-MS/MS separates the hormone from other substances in the sample and then uses mass spectrometry to identify and quantify it based on its unique mass-to-charge ratio.

-

Conclusion